

# discovery and history of pyrimidine-2-carbonitriles

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An In-Depth Technical Guide to the Discovery and History of Pyrimidine-2-carbonitriles

## Introduction: The Rise of a Privileged Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the essential framework for nucleic acids, vitamins, and a plethora of therapeutic agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Among its many derivatives, the pyrimidine-2-carbonitrile scaffold has emerged as a particularly valuable pharmacophore, prized for its unique electronic properties and versatile reactivity. The electron-withdrawing nature of the C2-nitrile group significantly modulates the electronic character of the pyrimidine ring, influencing its binding interactions with biological targets and providing a key synthetic handle for further molecular elaboration.[\[5\]](#) This guide provides a comprehensive overview of the discovery, synthetic evolution, and burgeoning biological importance of pyrimidine-2-carbonitriles, tailored for researchers and professionals in drug development. We will trace the historical progression from classical, often harsh, synthetic methods to modern, efficient catalytic protocols, and explore the subsequent explosion of interest in these compounds as potent inhibitors of key enzymes in oncology, immunology, and beyond.

## Part 1: The Historical Trajectory of Synthesis

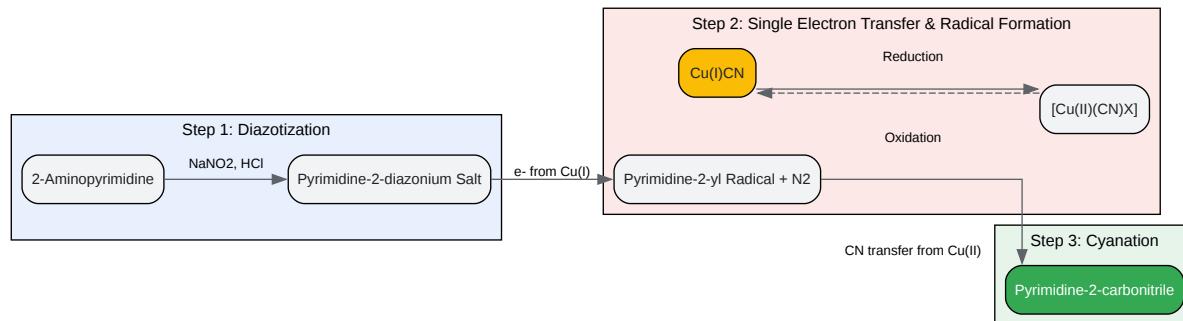
The synthesis of the parent pyrimidine ring was first reported in 1900, but the journey to efficiently and selectively introduce a carbonitrile group at the C2 position has been a multi-generational endeavor, reflecting broader trends in the evolution of organic synthesis.[\[6\]](#)

# Classical Approaches: The Era of Stoichiometric Reagents

Early methods for introducing the 2-cyano group relied on foundational reactions in aromatic chemistry, most notably the Sandmeyer and Rosenmund-von Braun reactions. These methods, while groundbreaking for their time, often required harsh conditions and the use of stoichiometric, toxic reagents.

**The Sandmeyer Reaction:** Discovered by Traugott Sandmeyer in 1884, this reaction provides a pathway to convert an aryl amine into an aryl nitrile (among other functionalities) via a diazonium salt intermediate.<sup>[7][8]</sup> In the context of pyrimidines, this involves the diazotization of a 2-aminopyrimidine followed by treatment with a copper(I) cyanide salt.<sup>[8][9][10]</sup>

The mechanism is understood to proceed through a radical-nucleophilic aromatic substitution pathway, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.<sup>[8][9]</sup> This generates an aryl radical, with the loss of dinitrogen gas, which then reacts with a copper(II) species to form the final product and regenerate the Cu(I) catalyst.<sup>[8]</sup>



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*Sandmeyer reaction mechanism for 2-cyanopyrimidine synthesis.*

Nucleophilic Aromatic Substitution (SNAr): A more direct classical approach involves the displacement of a suitable leaving group, typically a halide, from the C2 position with a cyanide salt.[5][11] However, the electron-deficient nature of the pyrimidine ring, while activating it towards nucleophilic attack, can also lead to challenges. Traditional Rosenmund-von Braun conditions often required stoichiometric copper cyanide at high temperatures, limiting functional group tolerance.[11][12]

## The Catalytic Revolution: Efficiency and Selectivity

The late 20th and early 21st centuries saw a paradigm shift towards transition-metal-catalyzed cross-coupling reactions. Palladium and copper catalysis, in particular, have revolutionized the synthesis of pyrimidine-2-carbonitriles, offering milder conditions, lower toxicity, and a vastly expanded substrate scope.[11][13]

**Palladium-Catalyzed Cyanation:** The palladium-catalyzed cyanation of aryl halides is now a dominant method for nitrile synthesis.[11][13] These reactions typically employ a Pd(0) catalyst, a phosphine ligand, and a cyanide source. A significant challenge is the tendency for excess cyanide to poison the palladium catalyst; this has been mitigated by using alternative cyanide sources like zinc cyanide ( $Zn(CN)_2$ ) or potassium hexacyanoferrate(II) ( $K_4[Fe(CN)_6]$ ), which have lower solubility or release cyanide more slowly.[11][12] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) also helps protect the palladium center and improve catalytic activity.[12]

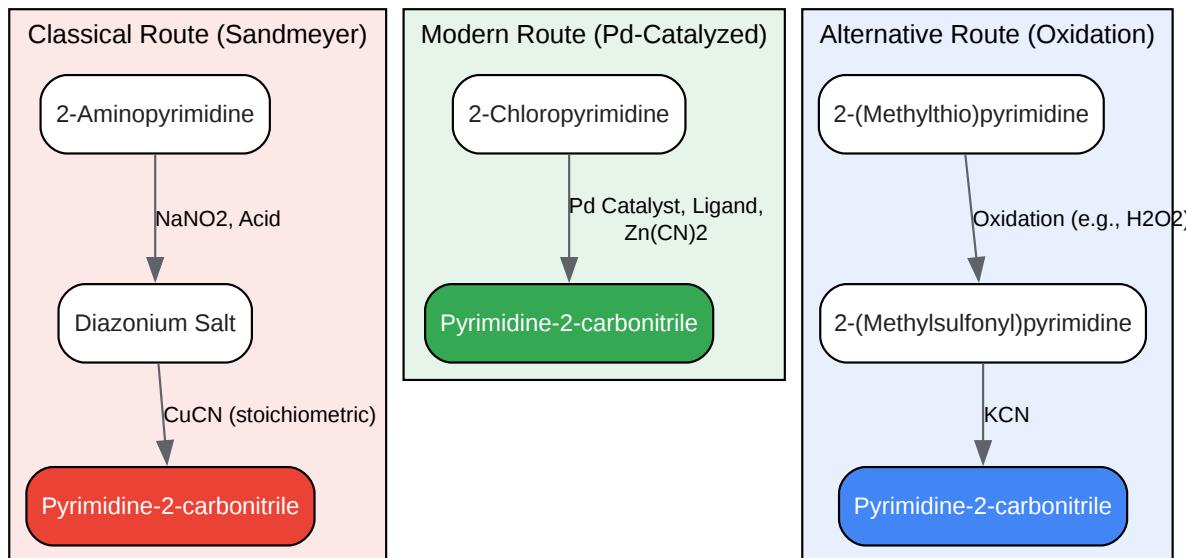
**Modern Copper-Catalyzed Cyanation:** Modern protocols have improved upon the classical Rosenmund-von Braun reaction by using only a catalytic amount of a copper(I) source (e.g.,  $CuI$ ) in the presence of a suitable ligand, such as a diamine, under much milder conditions.[12]

## Alternative Synthetic Strategies

Innovation has also led to the development of synthetic routes that avoid the direct use of halogenated precursors or highly toxic cyanide salts.

- **From 2-Methylthiopyrimidines:** This two-step, one-pot method involves the oxidation of a readily available 2-(methylthio)pyrimidine to the corresponding methylsulfone or sulfoxide. [14][15] These oxidized sulfur groups are excellent leaving groups and can be displaced by a cyanide source to yield the 2-cyanopyrimidine.[14][15][16]

- From 2-Methylpyrimidines: A patent describes a method starting from 2-methylpyrimidine, which undergoes a nitrosation reaction followed by dehydration with phosphorus oxychloride to yield the 2-cyanopyrimidine, avoiding the need for any cyanide reagents.[17]



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*Comparison of synthetic workflows for pyrimidine-2-carbonitriles.*

## Part 2: Emergence as a Key Pharmacophore in Drug Discovery

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[2][4] The introduction of the 2-cyano group has further enhanced its utility, leading to the discovery of potent and selective inhibitors for several important enzyme classes.

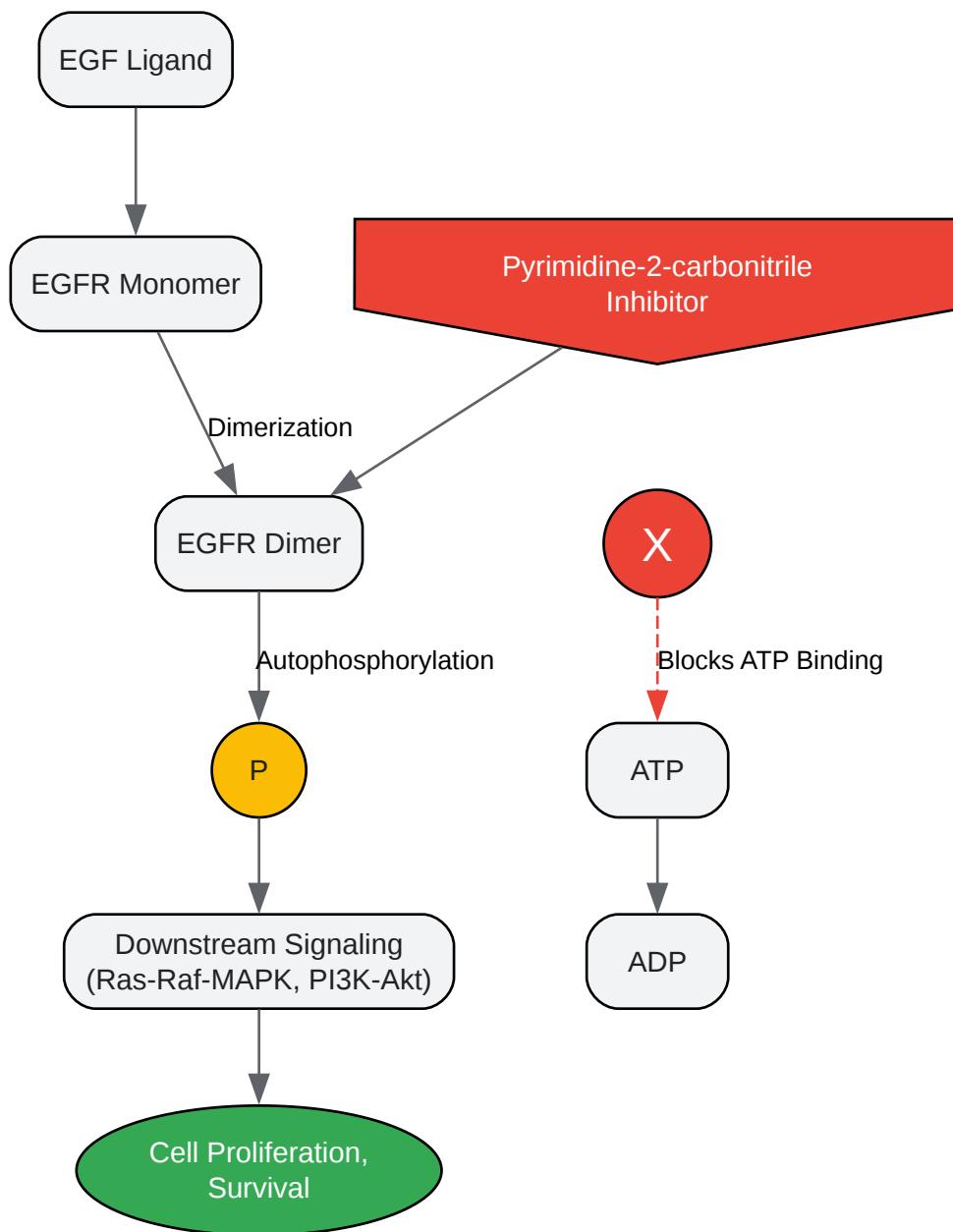
### Kinase Inhibition in Oncology

A major area of application for pyrimidine-2-carbonitriles is in the development of kinase inhibitors for cancer therapy.[2] The nitrogen atoms of the pyrimidine ring often serve as key hydrogen bond acceptors, mimicking the adenine hinge-binding motif of ATP, while the 2-cyano

group can engage in additional interactions or be used to fine-tune the electronic properties of the molecule.

**EGFR Inhibitors:** A significant number of pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer and other malignancies.<sup>[2][18]</sup> Some compounds have shown potent activity against both wild-type (WT) and mutant forms of EGFR (e.g., T790M), which are responsible for acquired resistance to first-generation inhibitors.<sup>[18]</sup>

**KRASG12C Inhibitors:** Recently, novel dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives have been developed as covalent inhibitors for the KRASG12C mutant protein, a pivotal target in precision oncology.<sup>[19]</sup> One such compound exhibited remarkable antiproliferative activity against KRASG12C-mutant lung cancer cells with an  $IC_{50}$  value of 7.6 nM.<sup>[19]</sup>

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*Simplified EGFR signaling and inhibition by a pyrimidine-based drug.*

## Anti-inflammatory and Immunomodulatory Roles

**CXCR2 Antagonists:** Pyrimidine-5-carbonitrile derivatives have been identified as potent and orally bioavailable antagonists of the CXCR2 receptor, a key chemokine receptor involved in neutrophil recruitment and inflammation, particularly in diseases like Chronic Obstructive Pulmonary Disease (COPD).<sup>[20]</sup>

COX-2 Inhibitors: Other series of pyrimidine-5-carbonitriles have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors.[21][22] Several of these compounds demonstrated potent COX-2 inhibition and significant anticancer activity against various human tumor cell lines, with low cytotoxicity on normal cells.[21][22]

## Antiparasitic Activity

Optimization studies of pyrimidine-2-carbonitrile derivatives have identified them as a promising lead series for inhibitors of falcipain, a cysteine protease essential for the malaria parasite *Plasmodium falciparum*.[1]

Compound Class	Biological Target	Therapeutic Area	Key Findings	Reference
Pyrimidine-5-carbonitriles	EGFRWT and EGFRT790M	Oncology (NSCLC)	Compound 11b showed IC <sub>50</sub> values of 0.09 μM (WT) and 4.03 μM (mutant).	[18]
Pyrimidine-5-carbonitriles	COX-2	Oncology / Anti-inflammatory	Compounds showed IC <sub>50</sub> values comparable to Celecoxib and potent anticancer activity.	[21][22]
Dihdropyrido[2,3-d]pyrimidine-6-carbonitriles	KRASG12C	Oncology (NSCLC)	Compound 8t exhibited an IC <sub>50</sub> of 7.6 nM against H358 cells.	[19]
Pyrimidine-5-carbonitriles	CXCR2 Receptor	Inflammation (COPD)	Discovery of potent, orally bioavailable antagonists.	[20]
5-Substituted-2-cyanopyrimidines	Falcipain	Antiparasitic (Malaria)	Identified as a potent and promising lead series.	[1]

## Part 3: Key Experimental Protocols

To provide a practical context, this section details representative protocols for the synthesis of pyrimidine-2-carbonitriles, reflecting both a modern catalytic approach and an alternative route that avoids cyanide reagents.

## Protocol 1: Modern Copper/Palladium-Catalyzed Cyanation of 2-Bromopyrimidine

This protocol is adapted from general procedures for modern cyanation reactions, which offer high yields and mild conditions.[23]

**Objective:** To synthesize 2-cyanopyrimidine from 2-bromopyrimidine using a combined catalyst system.

### Materials:

- 2-Bromopyrimidine
- Sodium Cyanide (NaCN)
- Cuprous Iodide (CuI)
- Potassium Iodide (KI)
- N,N'-Dimethylethylenediamine
- Toluene (or similar alkylbenzene solvent)
- Petroleum Ether
- Nitrogen gas supply
- Standard reaction glassware

### Procedure:

- To a dry, nitrogen-purged reaction flask, add 2-bromopyrimidine (1.0 molar equivalent).
- Add toluene as the solvent.
- Add sodium cyanide (1.0–2.0 molar equivalents). Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.

- Add the catalytic system: cuprous iodide (5–30 mol%), potassium iodide (1.5–3.0 molar equivalents relative to CuI), and N,N'-dimethylethylenediamine (1.0–1.5 molar equivalents).
- Heat the reaction mixture to 100–150 °C and stir for 20–48 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble salts.
- Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from petroleum ether to yield pure 2-cyanopyrimidine.

## Protocol 2: Cyanide-Free Synthesis from 2-Methylpyrimidine

This protocol is based on a patented method that avoids the use of highly toxic cyanide reagents.[\[17\]](#)

Objective: To synthesize 2-cyanopyrimidine from 2-methylpyrimidine via nitrosation and dehydration.

### Step A: Synthesis of Intermediate I (Nitrosation)

- Dissolve 2-methylpyrimidine (1.0 molar equivalent) in glacial acetic acid in a reaction flask.
- Cool the solution to 5–15 °C in an ice bath.
- Slowly add an aqueous solution of sodium nitrite ( $\text{NaNO}_2$ , ~1.5 molar equivalents) dropwise, ensuring the reaction temperature remains below 20 °C.
- After the addition is complete, stir the mixture at 5–15 °C for 2–3 hours.

- Collect the resulting yellow solid precipitate by suction filtration and dry it in an oven. This yields the intermediate compound I.

#### Step B: Synthesis of 2-Cyanopyrimidine (Dehydration)

- To a new reaction flask, add the dried intermediate I from the previous step.
- Add phosphorus oxychloride ( $\text{POCl}_3$ ) as both the reagent and solvent. Caution:  $\text{POCl}_3$  is corrosive and reacts violently with water. Handle with care in a fume hood.
- Heat the mixture to 70–110 °C and stir until the reaction is complete (monitor by TLC).
- Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
- Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-cyanopyrimidine. Further purification can be achieved by chromatography or recrystallization if necessary.

## Conclusion and Future Outlook

The journey of pyrimidine-2-carbonitriles from a chemical curiosity to a mainstay of modern drug discovery is a testament to the power of synthetic innovation. The development of robust, efficient, and scalable catalytic methods has unlocked access to vast chemical libraries of these compounds, enabling their systematic evaluation against a wide array of biological targets. Today, the pyrimidine-2-carbonitrile scaffold is at the heart of cutting-edge research in oncology, inflammation, and infectious diseases. Future efforts will likely focus on further refining synthetic methodologies to be even more "green" and sustainable, exploring novel biological applications, and employing structure-based drug design and computational modeling to create next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The versatility and proven track record of this scaffold ensure that it will remain a highly privileged and impactful structure in medicinal chemistry for the foreseeable future.

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